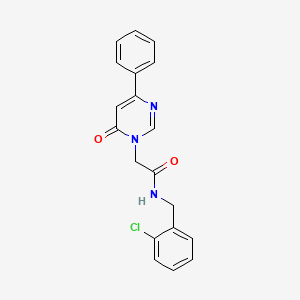

N-(2-chlorobenzyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O2/c20-16-9-5-4-8-15(16)11-21-18(24)12-23-13-22-17(10-19(23)25)14-6-2-1-3-7-14/h1-10,13H,11-12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHZWMWARBLKMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorobenzyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrimidinyl acetamides, characterized by a pyrimidine ring fused with an acetamide moiety. The presence of both benzyl and phenyl groups enhances its biological activity by potentially increasing lipophilicity and facilitating cellular uptake.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C19H17ClN3O2 |

| Molecular Weight | 367.8 g/mol |

| CAS Number | 1334374-38-7 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in nucleic acid synthesis, mimicking nucleotide structures due to its pyrimidine component.

- Antimicrobial Activity : Preliminary studies indicate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA), while showing moderate activity against Gram-negative bacteria and fungi like Candida albicans .

- Potential Anticancer Properties : The structural similarities to known anticancer agents suggest that it may interfere with cancer cell proliferation through similar mechanisms.

Structure-Activity Relationship (SAR)

Research has demonstrated that the position and type of substituents on the phenyl ring significantly influence the biological activity of related compounds. For instance, halogenated phenyl groups enhance lipophilicity, which aids in membrane penetration and increases antimicrobial efficacy .

Key Findings from SAR Studies:

- Compounds with para-substituted halogens exhibited higher antibacterial activity compared to ortho or meta substitutions.

- Lipinski's Rule of Five compliance was noted across various derivatives, indicating favorable pharmacokinetic properties .

Case Studies

- Antimicrobial Evaluation : A study screened a series of N-substituted phenyl chloroacetamides, including derivatives similar to this compound. Results indicated that compounds with enhanced lipophilicity showed improved activity against Gram-positive bacteria .

- Cancer Cell Line Studies : In vitro assays have been conducted on various cancer cell lines to evaluate cytotoxic effects. Compounds structurally related to this compound demonstrated significant inhibitory effects on cell viability, suggesting potential for further development as anticancer agents .

Comparison with Similar Compounds

Core Heterocyclic Systems

The pyrimidinone ring in the target compound distinguishes it from analogs with pyridazinone (), coumarin (), or pyrazoloquinoxalin () cores. Key differences include:

- Pyrimidinone (Target): A six-membered ring with two nitrogen atoms and a ketone group.

- Pyridazinone (): Contains two adjacent nitrogen atoms, increasing polarity and altering binding interactions compared to pyrimidinone.

- Coumarin () : A fused benzene-pyrone system with conjugated π-electrons, enhancing antioxidant activity via radical scavenging.

Table 1: Comparison of Heterocyclic Cores

Substituent Effects

The 2-chlorobenzyl group in the target compound contrasts with substituents in analogs:

Table 2: Substituent Impact on Properties

Q & A

Q. What are the key synthetic strategies for N-(2-chlorobenzyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidinone core followed by functionalization. For example:

- Step 1 : Formation of the 6-oxo-4-phenylpyrimidin-1(6H)-yl scaffold via cyclocondensation of substituted amidines with β-keto esters under acidic conditions.

- Step 2 : Introduction of the 2-chlorobenzyl group via nucleophilic substitution or coupling reactions (e.g., using Pd catalysts for Suzuki-Miyaura coupling if aryl halides are involved).

- Step 3 : Acetamide linkage formation through acylation with chloroacetyl chloride, followed by purification via column chromatography . Key parameters: Reaction temperature (60–100°C), solvent choice (DMF or dichloromethane), and catalyst selection significantly impact yields.

Q. How is the compound characterized post-synthesis?

Standard analytical techniques include:

- NMR Spectroscopy : To confirm the presence of the 2-chlorobenzyl group (aromatic protons at δ 7.2–7.5 ppm) and acetamide carbonyl (δ ~170 ppm in NMR).

- HPLC : Purity assessment (>95% required for biological assays).

- Mass Spectrometry : ESI-MS to verify molecular weight (theoretical ~395.8 g/mol) .

Q. What are the physicochemical properties critical for experimental design?

While specific data for this compound is limited, analogs suggest:

| Property | Value/Description |

|---|---|

| Solubility | Soluble in DMSO, DMF; low in H₂O |

| LogP (lipophilicity) | ~3.2 (predicted) |

| Stability | Sensitive to light and humidity |

| These properties guide solvent selection for assays and storage conditions (−20°C under argon) . |

Advanced Research Questions

Q. How can researchers optimize reaction yields during scale-up?

- Temperature Control : Maintain ±2°C of the optimal range to prevent side reactions.

- Solvent Optimization : Use DMF for polar intermediates and switch to toluene for azeotropic drying in later stages.

- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ for coupling efficiency (yields may vary by 15–20%) . Contradiction Alert: recommends dichloromethane, while suggests DMF for similar steps—systematic solvent trials are advised.

Q. How to resolve contradictions in reported biological activity data?

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Binding Affinity Studies : Use surface plasmon resonance (SPR) to measure direct interactions with targets like kinases or GPCRs, resolving discrepancies from indirect assays .

Q. What mechanistic insights are critical for target validation?

- Enzyme Inhibition Assays : Measure IC₅₀ values against purified enzymes (e.g., COX-2 or PI3K) using fluorogenic substrates.

- Molecular Dynamics Simulations : Model the compound’s binding to the ATP pocket of kinases, focusing on H-bond interactions with the pyrimidinone core .

Q. How to address low solubility in in vivo studies?

- Formulation Strategies : Use PEG-400 or cyclodextrin-based carriers to enhance bioavailability.

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve aqueous solubility .

Data Contradiction Analysis

Q. Conflicting reports on metabolic stability: How to validate?

- In Vitro Microsomal Assays : Compare liver microsomes from human vs. rodent models to assess species-specific degradation.

- Metabolite ID : LC-MS/MS to identify oxidation products (e.g., hydroxylation at the chlorobenzyl group) .

Q. Discrepancies in cytotoxicity profiles across studies: Causes and solutions?

- Purity Verification : Contaminants (e.g., unreacted starting materials) may skew results—re-purify via preparative HPLC.

- Assay Conditions : Standardize ATP-based viability assays (CellTiter-Glo) to minimize plate-reader variability .

Methodological Recommendations

- Synthetic Reproducibility : Document reaction atmosphere (N₂ vs. air), as oxygen-sensitive intermediates may degrade .

- Biological Replicates : Use n ≥ 3 for IC₅₀ determinations to account for plate-to-plate variability.

- Data Reporting : Include raw chromatograms and NMR spectra in supplementary materials for peer review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.